

# Application Note: Verification of Ferrochel® (Ferrous Bisglycinate Chelate) Structure using FT-IR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Ferrochel |
| Cat. No.:      | B045234   |

[Get Quote](#)

## Introduction

**Ferrochel®**, or ferrous bisglycinate chelate, is a highly bioavailable form of iron used in nutritional supplements and food fortification. Its enhanced absorption is attributed to its unique chelated structure, where a central ferrous ion ( $Fe^{2+}$ ) is bonded to the carboxyl and amino groups of two glycine molecules. This structure protects the iron from interacting with dietary inhibitors and ensures its efficient transport across the intestinal wall.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for verifying the chelate structure of **Ferrochel®**. By analyzing the vibrational modes of the molecule's functional groups, FT-IR can confirm the coordination between the ferrous ion and the glycine ligands. This application note provides a detailed protocol and data interpretation guidelines for the structural verification of ferrous bisglycinate chelate using FT-IR spectroscopy.

## Principle of FT-IR for Chelate Verification

The formation of a chelate ring between a metal ion and an amino acid ligand, such as glycine, results in characteristic shifts in the vibrational frequencies of the ligand's functional groups. In its free state (zwitterion form), glycine exhibits distinct absorption bands for the protonated amine group ( $NH_3^+$ ) and the carboxylate group ( $COO^-$ ). Upon chelation with a ferrous ion to form ferrous bisglycinate, the following spectral changes are observed:

- Amino Group (N-H stretching): The N-H stretching vibrations of the  $\text{NH}_3^+$  group in free glycine are replaced by the stretching vibrations of a coordinated amino group ( $\text{NH}_2$ ), which typically appear at a different wavenumber.
- Carboxyl Group (C=O stretching): The asymmetric and symmetric stretching vibrations of the carboxylate group ( $\text{COO}^-$ ) in glycine shift upon coordination with the ferrous ion. These shifts are indicative of the formation of a metal-carboxylate bond.

By comparing the FT-IR spectrum of a sample with that of free glycine, the formation of the ferrous bisglycinate chelate can be confirmed.

## Experimental Protocol

This protocol outlines the steps for preparing a solid sample of ferrous bisglycinate chelate for FT-IR analysis using the Potassium Bromide (KBr) pellet method.

### 3.1. Materials and Equipment

- Ferrous bisglycinate chelate sample
- Glycine standard
- FT-IR grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Hydraulic press with pellet die
- FT-IR spectrometer
- Spatula
- Analytical balance

### 3.2. Sample Preparation (KBr Pellet Method)

- Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the FT-IR spectrum. Allow to cool in a desiccator.

- Grinding: Weigh approximately 1-2 mg of the ferrous bisglycinate chelate sample and 100-200 mg of the dried KBr powder.[1]
- Mixing: Transfer the sample and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained.[1] The particle size should be reduced to minimize scattering of the infrared radiation.[2]
- Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[1]
- Reference Pellet: Repeat steps 2-4 using the glycine standard instead of the ferrous bisglycinate chelate sample.

### 3.3. FT-IR Spectrum Acquisition

- Background Scan: Place an empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
- Sample Scan: Carefully place the KBr pellet containing the ferrous bisglycinate chelate sample in the sample holder and acquire the FT-IR spectrum. The typical scanning range is 4000-400  $\text{cm}^{-1}$ .
- Reference Scan: Replace the sample pellet with the glycine KBr pellet and acquire its FT-IR spectrum under the same conditions.
- Data Processing: Process the acquired spectra using the spectrometer's software to identify and label the key absorption bands.

## Data Presentation and Interpretation

The successful formation of the ferrous bisglycinate chelate is confirmed by comparing the FT-IR spectrum of the sample to that of free glycine. The following table summarizes the expected characteristic absorption bands.

| Functional Group                         | Vibration Mode                              | Glycine (Zwitterion) Wavenumber (cm <sup>-1</sup> ) | Ferrous Bisglycinate Chelate Wavenumber (cm <sup>-1</sup> ) | Interpretation of Shift  |
|--|---|---|---|--|
| Amino Group                              | N-H Stretch (NH <sub>3</sub> <sup>+</sup> ) | ~3150 - 3170  | Disappears/Shifts   | Disappearance of the protonated amine band and appearance of new bands indicates coordination of the amino group to the metal ion. |
| N-H Bend (NH <sub>3</sub> <sup>+</sup> ) | ~1500 - 1525                                | Shifts  |   | Change in the bending vibration confirms the involvement of the amino group in chelation.  |
| Carboxyl Group                           | Asymmetric Stretch (COO <sup>-</sup> )      | ~1590 - 1610  | Shifts to lower wavenumber                                  | A shift to a lower frequency indicates the formation of a coordinate bond between the carboxylate oxygen and the ferrous ion.      |
| Symmetric Stretch (COO <sup>-</sup> )    | ~1400 - 1415                                | Shifts to higher or lower wavenumber                |   | The change in the symmetric stretching frequency further confirms the coordination of  |

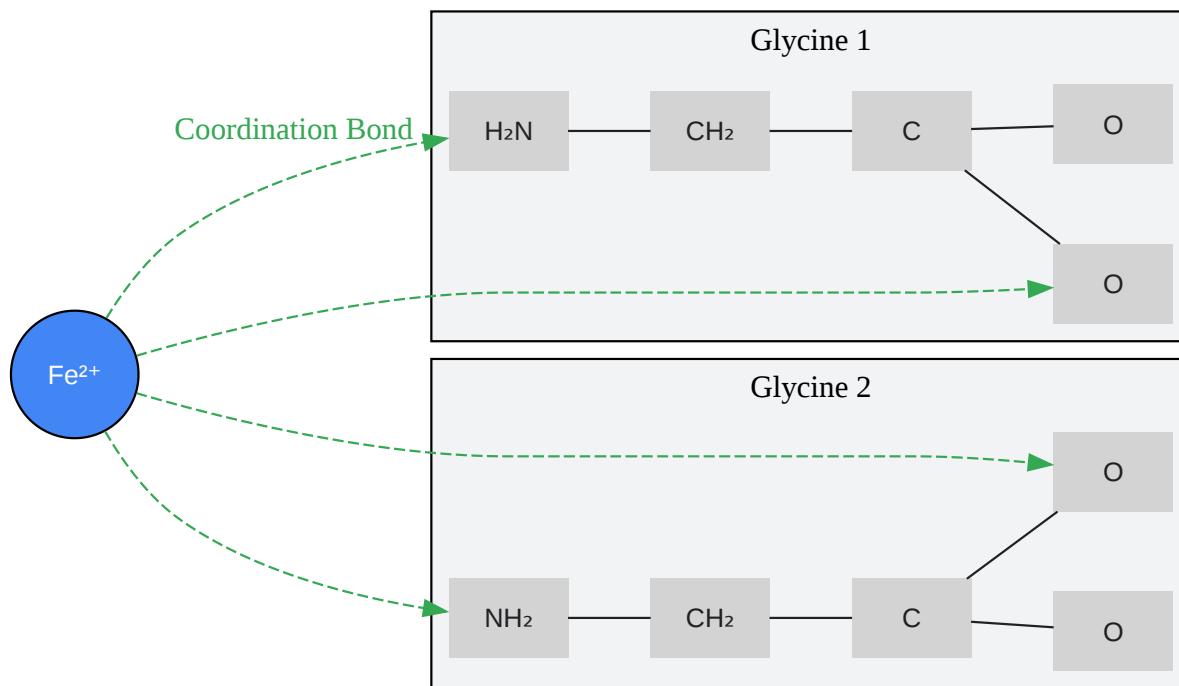
the carboxylate group.

---

|                    |              |             |  |  |
|--------------------|--------------|-------------|--|--|
| Metal-Ligand Bonds | Fe-N Stretch | Not Present | ~400 - 500   | Appearance of new bands in the far-IR region can be attributed to the formation of the iron-nitrogen bond. |
| Fe-O Stretch       | Not Present  | ~500 - 600  | Appearance of new bands in the far-IR region can be attributed to the formation of the iron-oxygen bond. |  |

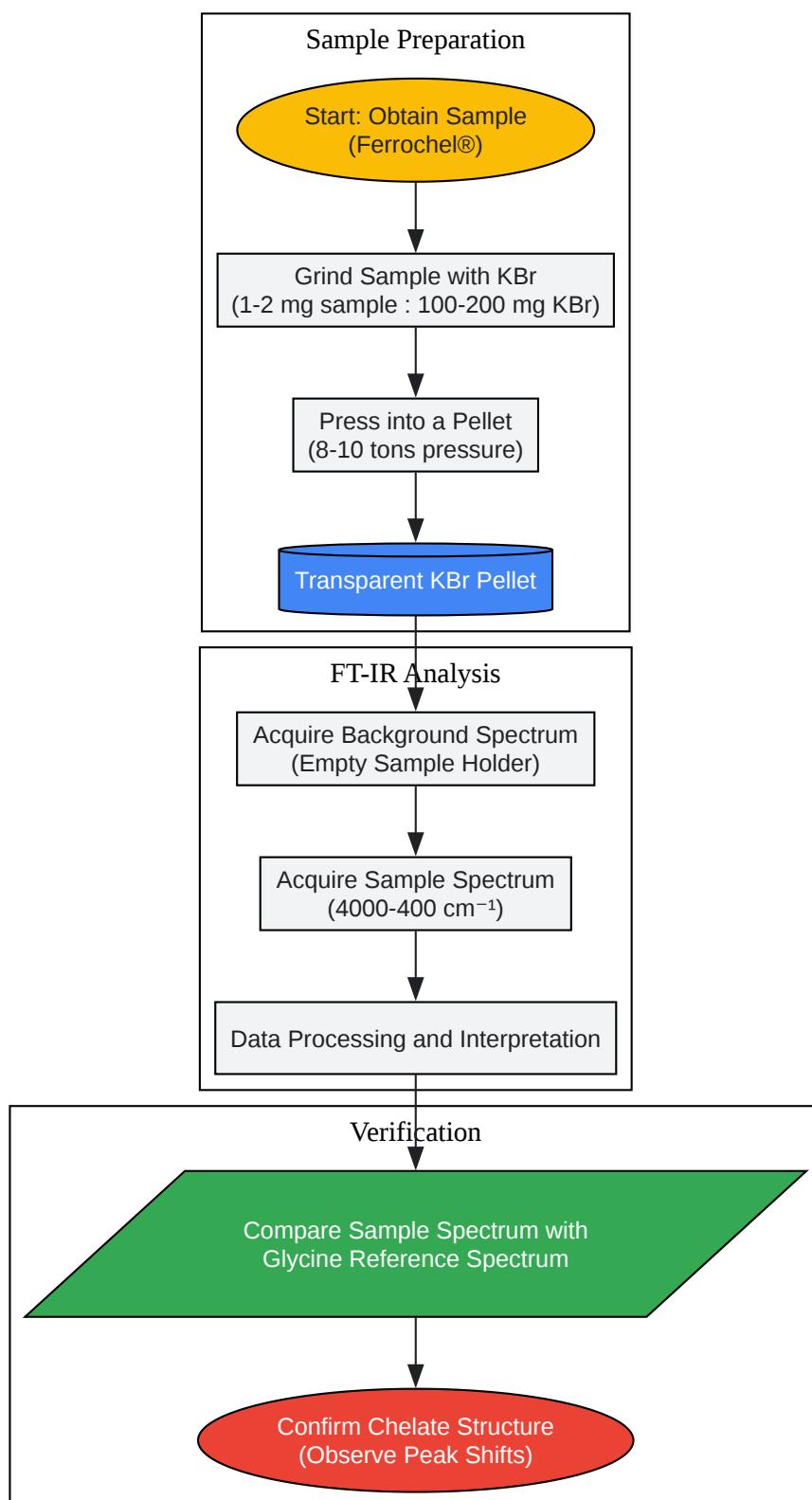
---

## Visualizations



[Click to download full resolution via product page](#)

Caption: Structure of Ferrous Bisglycinate Chelate.

[Click to download full resolution via product page](#)

Caption: FT-IR Experimental Workflow.

## Conclusion

FT-IR spectroscopy is a highly effective and efficient method for the structural verification of ferrous bisglycinate chelate. The characteristic shifts in the vibrational frequencies of the amino and carboxyl groups of glycine upon coordination with a ferrous ion provide a clear spectral fingerprint of chelation. By following the detailed protocol and data interpretation guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently confirm the integrity of the **Ferrochel®** structure, ensuring product quality and efficacy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [drawellanalytical.com](http://drawellanalytical.com) [drawellanalytical.com]
- 2. [eng.uc.edu](http://eng.uc.edu) [eng.uc.edu]
- To cite this document: BenchChem. [Application Note: Verification of Ferrochel® (Ferrous Bisglycinate Chelate) Structure using FT-IR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045234#ft-ir-spectroscopy-for-verifying-ferrochel-chelate-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)